molecular formula C14H14O2 B1629026 (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol CAS No. 885965-14-0

(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1629026
CAS No.: 885965-14-0
M. Wt: 214.26 g/mol
InChI Key: UQVHCYYRTNOJTQ-UHFFFAOYSA-N
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Description

(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring a methoxy group at the 2’ position and a hydroxymethyl group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to introduce the methoxy and hydroxymethyl groups. For example, the reaction of 2-bromoanisole with phenylmagnesium bromide followed by hydrolysis can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)carboxylic acid or (2’-Methoxy[1,1’-biphenyl]-4-yl)aldehyde.

    Reduction: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its biphenyl structure is similar to that of many biologically active compounds, making it a useful scaffold for drug design .

Industry

In the industrial sector, (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties.

Properties

IUPAC Name

[4-(2-methoxyphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHCYYRTNOJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602533
Record name (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885965-14-0
Record name (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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